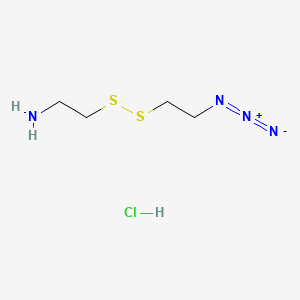

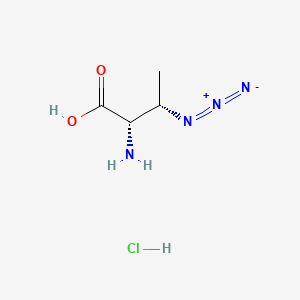

N3-Cystamine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N3-Cystamine HCl, also known as 2,2’-dithiobisethanamine hydrochloride, is an organic disulfide compound. It is formed when cystine is heated, resulting in decarboxylation. This compound is generally handled as the dihydrochloride salt, which is stable at temperatures up to 203-214°C .

Mecanismo De Acción

- N3-Cystamine HCl (also known as Cysteamine) primarily targets cystine metabolism. Individuals born without the ability to metabolize cystine suffer from a rare genetic disorder called cystinosis. In this condition, cystine crystals accumulate throughout the body and eye tissues, causing damage, particularly in renal and corneal tissues .

- Cysteamine is an aminothiol, and its exact depigmenting mechanism is not fully understood. However, some thiol molecules are known to inhibit enzymes involved in melanogenesis, such as tyrosinase and peroxidase. These enzymes play essential roles in converting tyrosine into dopaquinone and polymerizing indoles into melanin .

Target of Action

Mode of Action

Safety and Hazards

Métodos De Preparación

N3-Cystamine HCl can be synthesized through the decarboxylation of cystine. The process involves heating cystine, which leads to the formation of cystamine. This compound is unstable in its pure form and is typically handled as the dihydrochloride salt to ensure stability . Industrial production methods often involve the use of encapsulation systems to overcome the undesirable properties of cysteamine, such as its chemical instability and hygroscopicity .

Análisis De Reacciones Químicas

N3-Cystamine HCl undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine.

Substitution: The azide ion (N3-) can be used as a nucleophile in substitution reactions, resulting in the formation of alkyl azides.

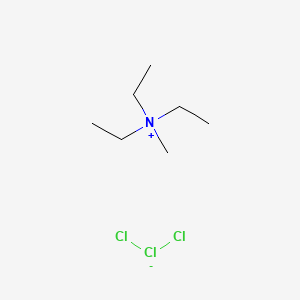

Common Reagents and Conditions: Common reagents include reducing agents like LiAlH4 or catalytic hydrogenation (Pd/C, H2) for the reduction of organic azides to primary amines.

Major Products: The major products formed from these reactions include cysteine and mixed disulfides of cysteine and cysteamine.

Aplicaciones Científicas De Investigación

N3-Cystamine HCl has a wide range of scientific research applications:

Neurodegenerative Diseases: It has been evaluated for the treatment of neurodegenerative disorders such as Parkinson’s disease and Huntington’s disease.

Cystinosis Treatment: It is used in the treatment of cystinosis, a lysosomal disorder characterized by the accumulation of cystine crystals in the body.

Antioxidant Properties: It has been utilized for its radioprotective effects and its ability to counteract oxidative stress.

Comparación Con Compuestos Similares

N3-Cystamine HCl can be compared with other similar compounds such as cysteamine and cysteine:

This compound is unique due to its ability to form stable dihydrochloride salts and its wide range of applications in treating neurodegenerative diseases and cystinosis.

Propiedades

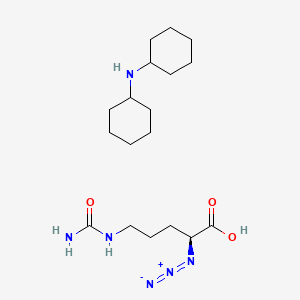

IUPAC Name |

2-(2-azidoethyldisulfanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4S2.ClH/c5-1-3-9-10-4-2-7-8-6;/h1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSDQQPOSCVJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=[N+]=[N-])N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)

![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)

![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)